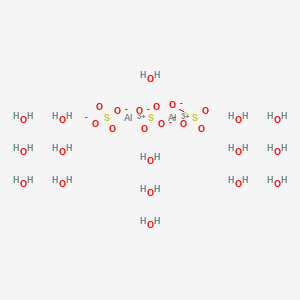![molecular formula C7H14ClN B103870 3-氮杂双环[3.3.0]辛烷盐酸盐 CAS No. 112626-50-3](/img/structure/B103870.png)
3-氮杂双环[3.3.0]辛烷盐酸盐
描述
3-Azabicyclo[3.3.0]octane hydrochloride (3-ABCHCl) is a cyclic amine compound that is widely used in organic synthesis, particularly in the preparation of pharmaceuticals. It is a versatile reagent that has numerous applications in organic synthesis and medicinal chemistry. 3-ABCHCl is a colorless to light yellow liquid with a pungent odor. Its structure is composed of three fused rings with a cyclohexene ring at the center and two pyridine rings at the sides. Its molecular formula is C7H13ClN2 and its molar mass is 166.6 g/mol.
科学研究应用
生物活性化合物的合成
该化合物可作为合成各种生物活性分子的通用中间体。 其刚性双环结构在药物化学中是一种宝贵的支架,特别是在开发新的药效团方面 . 研究人员利用它来创建天然产物的类似物或增强现有药物的活性。
神经递质受体研究
由于其结构与某些神经递质相似,3-氮杂双环[3.3.0]辛烷盐酸盐用于神经递质受体研究 . 它有助于了解中枢神经系统中受体的结合亲和力和活性,这可能导致神经疾病治疗方法的开发。
材料科学
在材料科学中,该化合物用于合成具有独特性能的聚合物和树脂。 将其掺入聚合物链中可以产生具有增强强度、柔韧性或热稳定性的材料,这些材料在各种工业应用中都有用 .
催化
3-氮杂双环[3.3.0]辛烷盐酸盐: 可以作为有机合成中使用的催化剂的配体或结构基序。 含有该化合物的催化剂可以促进一系列化学反应,包括不对称合成,这对于生产手性药物至关重要 .
农药研究
该化合物的双环结构也正在农药研究中得到探索,用于开发新的杀虫剂和除草剂。 其衍生物可能对一系列农业害虫和杂草表现出有效的生物活性 .
化学合成方法
研究人员使用3-氮杂双环[3.3.0]辛烷盐酸盐来开发新的合成方法。 它可以参与新的反应途径或作为复杂有机分子的构建块,有助于合成有机化学的进步 .
分析化学
在分析化学中,该化合物的衍生物用作各种分析技术中的标准品或试剂。 它们可以帮助定量或检测复杂混合物中的物质,从而提高分析结果的准确性 .
环境科学
最后,该化合物在环境科学中也有应用,用于研究有机化合物的降解或开发环境污染物传感器。 其化学性质可以创建灵敏和选择性的检测系统 .
作用机制
Target of Action
3-Azabicyclo[3.3.0]octane hydrochloride, also known as octahydrocyclopenta[c]pyrrole hydrochloride, is primarily used as a reactant in the synthesis of cannabinoid receptor antagonists . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
The compound interacts with cannabinoid receptors, specifically acting as an antagonist .
Biochemical Pathways
By acting as an antagonist at cannabinoid receptors, 3-Azabicyclo[3.3.0]octane hydrochloride can influence various biochemical pathways. For instance, it can affect the signaling pathway of the endocannabinoid system, leading to changes in pain perception, mood, and other physiological processes .
Result of Action
The primary result of 3-Azabicyclo[3.3.0]octane hydrochloride’s action is the inhibition of cannabinoid receptor activity. This can lead to a decrease in the physiological effects mediated by the endocannabinoid system, such as pain sensation and mood regulation .
Action Environment
The action of 3-Azabicyclo[3.3.0]octane hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity . Additionally, the presence of other substances in the body can impact the compound’s efficacy, as they may compete for the same receptors or affect the same biochemical pathways .
生化分析
Biochemical Properties
3-Azabicyclo[3.3.0]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as a reactant in the synthesis of cannabinoid receptor antagonists . It interacts with enzymes involved in the synthesis pathways, potentially affecting the overall reaction kinetics and product formation. Additionally, 3-Azabicyclo[3.3.0]octane hydrochloride may interact with other biomolecules, such as nucleic acids and lipids, altering their structural and functional properties.
Cellular Effects
The effects of 3-Azabicyclo[3.3.0]octane hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, 3-Azabicyclo[3.3.0]octane hydrochloride can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 3-Azabicyclo[3.3.0]octane hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, 3-Azabicyclo[3.3.0]octane hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azabicyclo[3.3.0]octane hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Azabicyclo[3.3.0]octane hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability.
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.3.0]octane hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.
Metabolic Pathways
3-Azabicyclo[3.3.0]octane hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites . For example, this compound may affect the synthesis and degradation of amino acids, nucleotides, and lipids, leading to changes in cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 3-Azabicyclo[3.3.0]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of 3-Azabicyclo[3.3.0]octane hydrochloride can influence its activity and function, affecting various cellular processes.
Subcellular Localization
The subcellular localization of 3-Azabicyclo[3.3.0]octane hydrochloride is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Azabicyclo[3.3.0]octane hydrochloride can impact its interactions with other biomolecules and its overall effect on cellular processes.
属性
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRRRPCVOJOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615931 | |
| Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112626-50-3 | |
| Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112626-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Azabicyclo[3.3.0]octane hydrochloride in chemical synthesis?
A1: 3-Azabicyclo[3.3.0]octane hydrochloride serves as a valuable precursor for synthesizing diverse organic compounds, including azo-Schiff base ligands. These ligands play a crucial role in coordination chemistry by binding to metal ions and forming complexes with distinct properties. For instance, a study successfully utilized 3-Azabicyclo[3.3.0]octane hydrochloride to synthesize a novel azo-Schiff base ligand, which was subsequently reacted with cobalt (II), copper (II), and nickel (II) acetate salts to form metal coordination compounds []. This highlights the compound's importance in developing new materials with potentially useful applications.
Q2: What are the potential applications of metal complexes derived from 3-Azabicyclo[3.3.0]octane hydrochloride?
A2: Research indicates that metal complexes derived from 3-Azabicyclo[3.3.0]octane hydrochloride demonstrate promise in various fields:
- Catalysis: These complexes exhibit catalytic activity in oxidation reactions involving styrene and cyclohexene []. This property makes them potentially valuable in industrial processes requiring efficient and selective oxidation catalysts.
- Antimicrobial activity: Studies have shown that these complexes possess notable antimicrobial properties against a range of Gram-positive and Gram-negative bacteria []. This finding suggests their potential use in developing new antimicrobial agents.
Q3: Are there efficient methods for the industrial production of 3-Azabicyclo[3.3.0]octane hydrochloride?
A3: Yes, research focuses on developing scalable and environmentally friendly production methods for 3-Azabicyclo[3.3.0]octane hydrochloride. One such method involves regulating the acid-base balance of the reaction mixture to isolate the compound in its desired form. This is followed by steam distillation, evaporation, and treatment with hydrochloric acid to obtain the final product [, ]. This optimized process boasts a high yield (95.4%) and high purity (99.3%) of 3-Azabicyclo[3.3.0]octane hydrochloride, highlighting its suitability for large-scale production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)








![(3R,5R,8S,9S,10S,11S,13S,14S)-10,13-Dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B103808.png)


